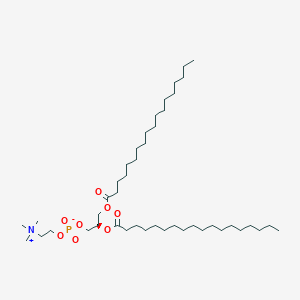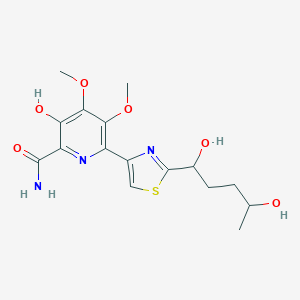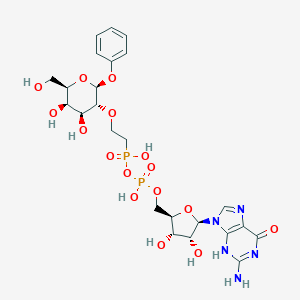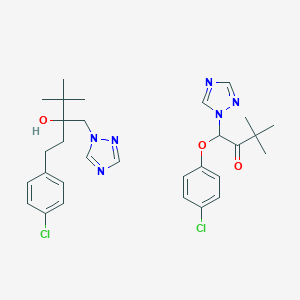
1,2-ジステアロイル-sn-グリセロ-3-ホスホコリン
概要
説明
ジステアロイルホスファチジルコリンは、1,2-ジステアロイル-sn-グリセロ-3-ホスホコリンとしても知られており、ホスファチジルコリンの一種です。ホスファチジルコリンは、細胞膜の重要な構成要素であり、構造的完全性を提供し、細胞シグナル伝達にも役割を果たしています。ジステアロイルホスファチジルコリンは、グリセロール骨格に2本のステアリン酸鎖が結合し、ホスホコリンヘッド基が結合していることを特徴としています。 この化合物は、細胞膜に自然に存在し、さまざまな製薬およびバイオテクノロジー用途にも使用されています .
科学的研究の応用
ジステアロイルホスファチジルコリンは、科学研究において幅広い応用があります。
化学: 膜におけるホスホリピドの挙動とその他の分子との相互作用を研究するためのモデル化合物として使用されます。
生物学: 細胞膜のダイナミクス、脂質タンパク質相互作用、膜関連プロセスの研究に不可欠です。
医学: 特にモダナとファイザー・バイオエンテックによって開発されたCOVID-19用のmRNAワクチンなどの、薬物送達用のリポソームの製剤に使用されます
作用機序
ジステアロイルホスファチジルコリンは、主に細胞膜の構造的成分としての役割を通じて、その効果を発揮します。膜の流動性、安定性、透過性に寄与しています。薬物送達システムでは、ジステアロイルホスファチジルコリンはリポソームの封入効率と安定性を向上させ、標的細胞への治療薬の有効な送達を促進します。 関与する分子標的と経路には、膜タンパク質、脂質ラフト、膜ダイナミクスに関連するシグナル伝達経路との相互作用が含まれます .
類似の化合物との比較
類似の化合物
ジパルミトイルホスファチジルコリン(DPPC): 2本のパルミチン酸鎖を持つ別のホスファチジルコリン。
ジオレオイルホスファチジルコリン(DOPC): 2本のオレイン酸鎖を含みます。
ジミリストイルホスファチジルコリン(DMPC): 2本のミリスチン酸鎖で構成されています.
独自性
ジステアロイルホスファチジルコリンは、その高い融点と安定性のために独特であり、堅牢で安定した脂質構造を必要とする用途に特に適しています。ジパルミトイルホスファチジルコリンと比較して、ジステアロイルホスファチジルコリンはより長い脂肪酸鎖を持っており、異なる相挙動と膜特性をもたらします。 これは、薬物送達と膜研究における特定の用途に有利です .
生化学分析
Biochemical Properties
1,2-Distearoyl-sn-glycero-3-phosphocholine is involved in several biochemical reactions, primarily related to its role in forming lipid bilayers. It interacts with various enzymes, proteins, and other biomolecules. For instance, DSPC is known to interact with cholesterol and other phospholipids to form stable liposomes. These interactions are crucial for maintaining the structural integrity and functionality of cell membranes. Additionally, DSPC can interact with proteins such as amantadine, influencing membrane structure and function .
Cellular Effects
1,2-Distearoyl-sn-glycero-3-phosphocholine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, DSPC is used in lipid nanoparticles to deliver mRNA into cells, where it facilitates the translation of mRNA into proteins. This process is essential for the development of mRNA vaccines, where DSPC helps protect the mRNA and ensures its efficient delivery into target cells .
Molecular Mechanism
The molecular mechanism of 1,2-Distearoyl-sn-glycero-3-phosphocholine involves its ability to form lipid bilayers and liposomes. DSPC interacts with other lipids and proteins to create stable structures that can encapsulate and deliver therapeutic agents. At the molecular level, DSPC binds to cholesterol and other phospholipids, forming a hydrophobic core that protects the encapsulated molecules. This interaction is crucial for the stability and functionality of lipid nanoparticles used in drug delivery systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Distearoyl-sn-glycero-3-phosphocholine can change over time. DSPC is known for its stability, but it can degrade under certain conditions. Studies have shown that DSPC maintains its structural integrity for extended periods when stored at appropriate temperatures. Long-term exposure to high temperatures or oxidative conditions can lead to degradation, affecting its functionality in lipid nanoparticles and other applications .
Dosage Effects in Animal Models
The effects of 1,2-Distearoyl-sn-glycero-3-phosphocholine vary with different dosages in animal models. At low doses, DSPC is generally well-tolerated and does not cause significant adverse effects. At high doses, DSPC can induce toxic effects, including inflammation and tissue damage. These threshold effects are crucial for determining the safe and effective dosage of DSPC in drug delivery systems and other biomedical applications .
Metabolic Pathways
1,2-Distearoyl-sn-glycero-3-phosphocholine is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as phospholipases, which hydrolyze phospholipids into fatty acids and other metabolites. DSPC also affects metabolic flux and metabolite levels, influencing cellular energy production and lipid homeostasis. These interactions are essential for maintaining cellular function and overall metabolic balance .
Transport and Distribution
Within cells and tissues, 1,2-Distearoyl-sn-glycero-3-phosphocholine is transported and distributed through interactions with transporters and binding proteins. DSPC can be incorporated into lipid bilayers and liposomes, facilitating its distribution to specific cellular compartments. This localization is crucial for its role in drug delivery systems, where DSPC ensures the targeted delivery of therapeutic agents to specific tissues and cells .
Subcellular Localization
1,2-Distearoyl-sn-glycero-3-phosphocholine is primarily localized in the lipid bilayers of cell membranes and liposomes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, DSPC can be targeted to the endoplasmic reticulum or Golgi apparatus, where it plays a role in lipid synthesis and transport. These localization patterns are essential for the proper functioning of DSPC in various cellular processes .
準備方法
合成経路と反応条件
ジステアロイルホスファチジルコリンは、グリセロールをステアリン酸でエステル化し、続いてホスホコリン基を付加することで合成できます。反応には通常、触媒と特定の反応条件が使用され、高収率と高純度が保証されます。 一般的な方法の1つは、ホスホリパーゼDを使用して、ホスファチジルコリンとステアリン酸のトランスホスファチジル化を触媒することです .
工業生産方法
工業的な設定では、ジステアロイルホスファチジルコリンは、大豆ホスファチジルコリンの水素化によって製造されることが多く、ジステアロイルホスファチジルコリンを高い割合で含む混合物が得られます。 この方法は、コスト効率が高く、スケーラブルであるため、大規模生産に適しています .
化学反応の分析
反応の種類
ジステアロイルホスファチジルコリンは、次のようなさまざまな化学反応を起こします。
酸化: ステアリン酸鎖は酸化を受け、ヒドロペルオキシドやその他の酸化分解産物が生成される可能性があります。
加水分解: ジステアロイルホスファチジルコリンのエステル結合は、ホスホリパーゼによって加水分解され、ステアリン酸とグリセロホスホコリンが放出されます。
一般的な試薬と条件
酸化: 過酸化水素や分子状酸素などの酸化剤を制御された条件下で使用して、酸化を誘発できます。
加水分解: ホスホリパーゼA2などのホスホリパーゼは、ジステアロイルホスファチジルコリンの加水分解を触媒するために一般的に使用されます。
生成される主要な生成物
酸化: ヒドロペルオキシド、アルデヒド、ケトン。
加水分解: ステアリン酸とグリセロホスホコリン。
類似化合物との比較
Similar Compounds
Dipalmitoylphosphatidylcholine (DPPC): Another phosphatidylcholine with two palmitic acid chains.
Dioleoylphosphatidylcholine (DOPC): Contains two oleic acid chains.
Dimyristoylphosphatidylcholine (DMPC): Composed of two myristic acid chains.
Uniqueness
Distearoylphosphatidylcholine is unique due to its high melting temperature and stability, making it particularly suitable for applications requiring robust and stable lipid structures. Compared to dipalmitoylphosphatidylcholine, distearoylphosphatidylcholine has longer fatty acid chains, resulting in different phase behavior and membrane properties. This makes it advantageous for specific applications in drug delivery and membrane studies .
特性
IUPAC Name |
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJAVPSFFCBXDT-HUESYALOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231218 | |
| Record name | 1,2-Distearoyl-sn-3-phosphacholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
816-94-4 | |
| Record name | 1,2-Distearoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Distearoyl-sn-3-phosphacholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DSPC | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Distearoyl-sn-3-phosphacholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043IPI2M0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B53495.png)


![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B53500.png)


![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)

